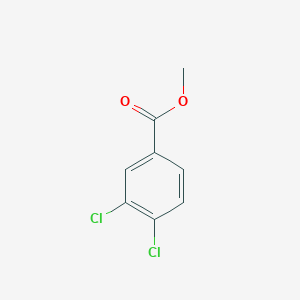
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 90006-21-6. It has a linear formula of C8 H10 Br N3 and a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 . This indicates that the compound consists of a pyrazole ring with bromine and nitrile substituents.Physical And Chemical Properties Analysis
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a solid at room temperature . It has a molecular weight of 228.09 g/mol . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Neuroprotective Research
Pyrazoline derivatives have been studied for their neuroprotective properties. They can influence the activity of acetylcholinesterase (AchE), an enzyme crucial for nerve pulse transmission . Research on similar compounds has shown potential in mitigating oxidative stress-related neurotoxicity, which is significant in conditions like Alzheimer’s disease.
Antioxidant Activity
The oxidative stress response in cells is a key area of study, especially in disease development. Compounds like 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile are investigated for their ability to modulate oxidative stress markers such as malondialdehyde (MDA), providing insights into their antioxidant capabilities .
Antimicrobial and Antifungal Applications
Pyrazole derivatives have shown promising antibacterial and antifungal activities. This makes them valuable in the development of new antimicrobial agents, which is crucial given the rise of antibiotic-resistant strains .
Anti-inflammatory and Antidepressant Effects
The anti-inflammatory and antidepressant effects of pyrazoline derivatives are another area of interest. These properties are beneficial in the treatment of chronic inflammatory diseases and mood disorders .
Anticonvulsant Properties
Studies have indicated that pyrazoline derivatives can exhibit anticonvulsant effects. This application is particularly relevant in the development of treatments for seizure disorders .
Antitumor and Anticancer Research
The antitumor activities of pyrazoline derivatives are being explored, with a focus on their potential to inhibit cancer cell growth and proliferation. This research is vital for the development of novel anticancer therapies .
Aquatic Toxicology
Research has been conducted on the effects of pyrazoline derivatives on aquatic life, such as rainbow trout alevins. This is important for understanding the environmental impact of these compounds and their potential use in ecological risk assessment .
Pharmaceutical Synthesis
Pyrazole derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. Their structural versatility allows for the creation of a wide range of biologically active molecules, including enzyme inhibitors .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFMVUASGXFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365073 |
Source


|
| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
90006-21-6 |
Source


|
| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)



![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)


![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
